molecular formula C21H30N6O8 B1667718 Balapiravir CAS No. 690270-29-2

Balapiravir

Cat. No. B1667718
M. Wt: 494.5 g/mol
InChI Key: VKXWOLCNTHXCLF-DXEZIKHYSA-N
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Description

Synthesis Analysis

Balapiravir is a prodrug of a nucleoside analogue . It was found to reduce Hepatitis C virus viremia in a dose-dependent and time-dependent manner .


Molecular Structure Analysis

The molecular formula of Balapiravir is C21H30N6O8 . It belongs to the class of organic compounds known as glycosylamines . These are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, forming a cyclic hemiaminal ether bond (alpha-amino ether) .


Chemical Reactions Analysis

Balapiravir is an orally administered prodrug with activity against the hepatitis C virus (HCV). It is a tri-isobutyrate ester prodrug of R1479, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase .


Physical And Chemical Properties Analysis

Balapiravir has a molecular weight of 494.5 g/mol . It is a small molecule and is classified as an investigational drug .

Scientific Research Applications

Dengue Virus Research

  • Activation in Peripheral Blood Mononuclear Cells : Balapiravir, a prodrug of the cytidine analog R1479, failed to achieve efficacy in reducing viremia in dengue patients in a clinical trial. This was attributed to the loss of potency of R1479 in peripheral blood mononuclear cells (PBMCs) preinfected with dengue virus, demonstrating a significant discrepancy between in vitro and in vivo results. Dengue virus infection triggered cytokines in PBMCs, which reduced the efficiency of conversion of R1479 to its active triphosphate form, leading to decreased antiviral potency (Chen et al., 2013).
  • Clinical Trial in Adult Dengue Patients : A randomized placebo-controlled trial in adult male dengue patients showed that balapiravir was well-tolerated but did not significantly alter the kinetics of viremia, fever clearance time, plasma cytokine concentrations, or the whole blood transcriptional profile, indicating no measurable impact on the disease progression (Nguyen et al., 2012).

Hepatitis C Virus Research

  • Trial with Peginterferon Alfa-2a/Ribavirin : In a randomized trial for hepatitis C genotype 1 patients, balapiravir combined with peginterferon alfa-2a and ribavirin showed higher HCV RNA undetectability rates. However, high rates of dose modifications and discontinuations due to safety concerns, including serious hematological adverse events, led to similar sustained virological response rates compared to the control group. The development of balapiravir for chronic hepatitis C treatment was halted due to an unacceptable benefit-to-risk ratio (Nelson et al., 2012).

Chemical Stability and Pharmacokinetics

  • Chemical Stability of Balapiravir : A study on the chemical stability of R1479 (4′-azidocytidine) and its prodrug balapiravir revealed that R1479 degrades into cytosine and azide in aqueous solutions, while balapiravir mainly degrades into R1479 and its mono- and diesters. Azide release was found to be pH-dependent and faster in acidic solutions. The amount of azide released from balapiravir was significantly less compared to R1479, suggesting a potential advantage of the prodrug over the parent drug (Li et al., 2009).

Mitochondrial Toxicity Analysis

  • Structure-Activity Relationship Analysis of Mitochondrial Toxicity : Recent cases of severe toxicity with antiviral ribonucleoside analogs, including balapiravir, were associated with their active metabolites targeting human mitochondrial RNA polymerase (POLRMT), inhibiting mitochondrial RNA transcription and protein synthesis. The study highlighted the need for a rapid and systematic in vitro screen to identify potential mitochondrial toxicity early in drug development (Jin et al., 2017).

Other Relevant Research

  • In Silico Elucidation for Dengue Virus : Research on potential antidengue agents from medicinal plants highlighted the need for further clinical trials to analyze the therapeutic efficacy of these metabolites in developing new drug candidates against different serotypes of Dengue Virus. This study compared the toxicity of natural products like agathisflavone and pectolinarin with nelfinavir and balapiravir, suggesting the lower toxicity of natural compounds (Bhattarai et al., 2022).

Future Directions

Although Balapiravir did not show efficacy in reducing viremia or beneficial clinical outcomes in dengue patients, it has established a framework for antiviral treatment trials in dengue and provides the field with a clinically evaluated benchmark molecule . More efforts and resources must be invested before an effective drug for dengue can materialize .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O8/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31)/t14-,15+,16-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXWOLCNTHXCLF-DXEZIKHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219098
Record name Balapiravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Balapiravir

CAS RN

690270-29-2
Record name Balapiravir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690270-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Balapiravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balapiravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALAPIRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOT0LP7I9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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